molecular formula C15H18O3 B8574819 Methyl 4-(2-cyclopentylideneethoxy)benzoate

Methyl 4-(2-cyclopentylideneethoxy)benzoate

Cat. No.: B8574819
M. Wt: 246.30 g/mol
InChI Key: BXMJFHUQIQZCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-cyclopentylideneethoxy)benzoate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 4-(2-cyclopentylideneethoxy)benzoate

InChI

InChI=1S/C15H18O3/c1-17-15(16)13-6-8-14(9-7-13)18-11-10-12-4-2-3-5-12/h6-10H,2-5,11H2,1H3

InChI Key

BXMJFHUQIQZCIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC=C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(allyloxy)benzoate 26.1 (3.00 g, 16.0 mmol) and methylenecyclopentane (1.9 g, 23.0 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) in DCM (5.0 mL) was added Hoveyda-Grubbs reagent (0.39 g, 0.62 mmol), (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) at room temperature. The resulting reaction mixture was degassed three times and then stirred at 55° C. under nitrogen overnight. The reaction mixture was purified by CombiFlash® silica gel column chromatography (hexane/EtOAc 95/5) to give 26.2, (2.60 g, yield 68%). 1H NMR (500 MHz, CDCl3) δ ppm 7.82-7.93 (2H, m), 6.80-6.88 (2H, m), 5.44-5.56 (1H, m), 4.47 (2H, d, J=6.6 Hz), 3.80 (3H, s), 2.20-2.31 (4H, m), 1.50-1.71 (4H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.39 g
Type
catalyst
Reaction Step Three
Name
Yield
68%

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